molecular formula C25H28N4O4 B6487543 ethyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 922121-14-0

ethyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B6487543
CAS No.: 922121-14-0
M. Wt: 448.5 g/mol
InChI Key: BUXKLTCEDMYJDU-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C25H28N4O4 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.21105539 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C25H31N3O3
  • Molecular Weight : 421.532 g/mol
  • CAS Number : 79322-95-5
  • Density : 1.166 g/cm³
  • Boiling Point : 620.1°C at 760 mmHg
  • Flash Point : 328.8°C

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known for enhancing the binding affinity to these receptors, which can influence mood, cognition, and pain perception.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structural features exhibit antidepressant and anxiolytic properties. For instance, studies have shown that derivatives containing piperazine can modulate serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .

Antinociceptive Activity

In animal models, the compound has demonstrated significant antinociceptive effects. This suggests its potential utility in pain management therapies. The mechanism appears to involve modulation of pain pathways through opioid receptor interactions and inhibition of inflammatory mediators .

In Vitro Studies

A study conducted on various piperazine derivatives found that compounds similar to this compound exhibited IC50 values below 1 mM against specific phospholipases, suggesting potential anti-inflammatory properties .

In Vivo Studies

In vivo studies using rodent models have shown that administration of this compound led to significant reductions in pain responses compared to control groups. The results indicated a dose-dependent effect, reinforcing its potential as an analgesic agent .

Comparative Biological Activity

Compound Activity IC50 (μM) Reference
This compoundAntinociceptive<1
FosinoprilPLA2G15 Inhibition0.18
Other Piperazine DerivativesAntidepressantVaries

Properties

IUPAC Name

ethyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-4-33-25(31)24-22(17-23(30)29(26-24)20-7-5-18(2)6-8-20)28-15-13-27(14-16-28)19-9-11-21(32-3)12-10-19/h5-12,17H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXKLTCEDMYJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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